molecular formula C9H8BrClN2O2 B566797 Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride CAS No. 1332581-63-1

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride

Cat. No.: B566797
CAS No.: 1332581-63-1
M. Wt: 291.529
InChI Key: QHMXZLGCLUOULJ-UHFFFAOYSA-N
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Description

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a heterocyclic compound featuring a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and a strong acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo-pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce complex biaryl systems.

Scientific Research Applications

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These include various substituted imidazo[1,2-a]pyridines with different functional groups at the 6-position.

    Benzimidazole Derivatives: Compounds with a similar fused ring structure but with a benzene ring instead of a pyridine ring.

    Pyrido[1,2-a]benzimidazole Derivatives: These compounds feature a fused pyridine-benzimidazole ring system.

Uniqueness

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the ester group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7BrClN2O2C_8H_7BrClN_2O_2 and a molecular weight of approximately 277.50 g/mol. The compound features a bromine atom attached to an imidazo[1,2-a]pyridine core, which is known for its role in various bioactive molecules. This structure allows for significant interactions with biological targets, enhancing its potential as a drug candidate.

Biological Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. Its mechanism of action is believed to involve the inhibition of specific enzymes associated with pathogenic processes.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.2 to 200 μM depending on structural modifications. The presence of the bromine atom significantly enhances its binding affinity to biological targets compared to similar compounds lacking this substituent .

Compound MIC (μM) Activity
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.2 - 200Antimycobacterial
Ethyl derivatives1.3 - 9.1Anti-HBV activity

Study on Antitubercular Activity

A study focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited comparable antitubercular activity to established drugs like isoniazid. The research highlighted that modifications at specific positions on the imidazo ring could enhance or diminish activity, indicating a structure-activity relationship critical for drug design .

Evaluation Against Hepatitis B Virus

In another investigation, a series of related compounds were synthesized and tested for anti-hepatitis B virus (HBV) activity. Some derivatives showed IC50 values ranging from 1.3 to 9.1 µM against HBV replication in vitro, suggesting that this compound may also hold promise in antiviral applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial metabolism and replication.
  • Target Binding : Its structural features allow it to bind effectively to specific receptors or active sites within pathogens.

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMXZLGCLUOULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724398
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332581-63-1
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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